molecular formula C43H52N8O11 B577471 Vernamycin C CAS No. 14014-70-1

Vernamycin C

Cat. No.: B577471
CAS No.: 14014-70-1
M. Wt: 856.934
InChI Key: PCRZFPGJPKPMQB-LNQSXZRDSA-N
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Description

Vernamycin C is a member of the streptogramin family of antibiotics, a class of cyclic peptides produced by Streptomyces species. Streptogramins are divided into two subgroups: Group A (polyunsaturated macrolactones) and Group B (cyclic hexadepsipeptides). This compound likely shares structural and functional similarities with other streptogramins, which inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. Streptogramins are notable for their synergistic activity when Group A and B components are combined, enhancing bactericidal effects against gram-positive pathogens .

Properties

CAS No.

14014-70-1

Molecular Formula

C43H52N8O11

Molecular Weight

856.934

IUPAC Name

2-[(3R,6S,7S,10S,13S,16S,19S)-16-[[4-(dimethylamino)phenyl]methyl]-3-ethyl-6-[(3-hydroxypyridine-2-carbonyl)amino]-7,17-dimethyl-2,5,9,12,15,18-hexaoxo-10-phenyl-8-oxa-1,4,11,14,17-pentazabicyclo[17.3.0]docosan-13-yl]acetic acid

InChI

InChI=1S/C43H52N8O11/c1-6-28-41(59)51-21-11-14-30(51)42(60)50(5)31(22-25-16-18-27(19-17-25)49(3)4)38(56)46-29(23-33(53)54)37(55)48-35(26-12-8-7-9-13-26)43(61)62-24(2)34(39(57)45-28)47-40(58)36-32(52)15-10-20-44-36/h7-10,12-13,15-20,24,28-31,34-35,52H,6,11,14,21-23H2,1-5H3,(H,45,57)(H,46,56)(H,47,58)(H,48,55)(H,53,54)/t24-,28+,29-,30-,31-,34-,35-/m0/s1

InChI Key

PCRZFPGJPKPMQB-LNQSXZRDSA-N

SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C3=C(C=CC=N3)O)C)C4=CC=CC=C4)CC(=O)O)CC5=CC=C(C=C5)N(C)C)C

Synonyms

vernamycin C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Streptogramins

Vernamycin C is closely related to Vernamycin B and streptogramin A/B complexes. Key comparisons include:

Property This compound (inferred) Streptogramin A (e.g., Dalfopristin) Streptogramin B (e.g., Quinupristin)
Chemical Class Cyclic peptide Polyunsaturated macrolactone Cyclic hexadepsipeptide
Mechanism Binds 50S subunit Inhibits peptide bond formation (early) Blocks polypeptide elongation (late)
Synergy Likely synergistic with B Synergistic with Group B components Synergistic with Group A components
Resistance Induction Limited data Induces methylase enzymes (erm genes) Induces acetyltransferases (vat genes)

Key Findings :

  • This suggests Vernamycin components may have unique enzyme-induction profiles compared to other streptogramins.
  • Streptogramin combinations (e.g., quinupristin/dalfopristin) are clinically used against vancomycin-resistant Enterococcus faecium (VRE), highlighting the therapeutic relevance of synergistic streptogramins .
Comparison with Other Macrocyclic Antibiotics

This compound differs mechanistically from non-streptogramin macrocyclic antibiotics:

Compound Class Primary Target Key Functional Difference
This compound Streptogramin 50S ribosomal subunit Synergistic protein synthesis inhibition
Bacitracin A Cyclic peptide Cell wall (lipid carrier) Disrupts peptidoglycan synthesis
Polymyxin B Lipopeptide Bacterial membrane Destabilizes membrane integrity
Telavancin Glycopeptide derivative Cell wall (D-Ala-D-Ala) Dual mechanism: inhibits wall synthesis & disrupts membrane

Key Findings :

  • Compared to glycopeptides like vancomycin, this compound lacks activity against gram-negative bacteria due to ribosomal targeting specificity .
Enzyme Induction and Resistance Profiles

Vernamycin components exhibit distinct enzyme-induction behaviors:

  • Vernamycin B increases production of constitutive enzymes in A.
  • Streptogramin A components (e.g., dalfopristin) are more prone to resistance via erm-mediated methylation of ribosomal RNA, whereas Group B components face resistance through vat-mediated acetylation .

Contradictions :

Q & A

Q. How can researchers ensure reproducibility in this compound’s metabolite identification studies using untargeted metabolomics?

  • Methodological Answer: Standardize sample preparation (e.g., quenching, extraction solvents) to minimize variability. Use high-resolution mass spectrometry (HRMS) with dual chromatography (HILIC/RP) for broad metabolite coverage. Validate annotations with authentic standards and public databases (e.g., GNPS) .

Key Methodological Considerations

  • Data Reliability : Report instrument precision (e.g., ±0.1% for HPLC) and biological replicates (n ≥3). Address outliers using Grubbs’ test or robust statistical methods .
  • Ethical Reproducibility : Share raw data in repositories (e.g., Zenodo) with DOI links and detailed protocols (e.g., protocols.io ) to comply with FAIR principles .
  • Contradiction Resolution : Engage in peer discussions or preprint feedback to identify overlooked variables (e.g., strain heterogeneity, assay temperature) .

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